molecular formula C9H14ClN3O2 B1374708 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole CAS No. 1312949-21-5

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Cat. No.: B1374708
CAS No.: 1312949-21-5
M. Wt: 231.68 g/mol
InChI Key: QZGMVMPHSSPPJN-UHFFFAOYSA-N
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Description

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (CAS 1312949-21-5) is a high-purity chemical intermediate specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protected amino group on the pyrazole core, a crucial feature that stabilizes the amine during synthetic steps and allows for selective deprotection under mild acidic conditions, enabling the sequential synthesis of complex molecules. The presence of the chlorine substituent at the 3-position makes it a versatile electrophile for further functionalization via metal-catalyzed cross-coupling reactions. This derivative is part of the 3(5)-aminopyrazole chemical family, which has demonstrated significant and broad biological activity in scientific literature. Research indicates that such derivatives show promise as potent antitumor agents and are investigated as inhibitors of critical cell cycle regulators like cyclin-dependent kinases (CDK) . The 5-aminopyrazole scaffold is widely recognized as a privileged structure in drug discovery, serving as a key building block for synthesizing a wide range of nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and other fused systems valuable for bio-screening . Researchers will find this product is supplied with the following specifications: Molecular Formula: C9H14ClN3O2, Molecular Weight: 232.68 g/mol . For optimal stability, it is recommended that this compound be stored in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is intended for research purposes and laboratory use only. It is not formulated or approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGMVMPHSSPPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stability and Storage of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. As a key building block, its chemical integrity is paramount to ensuring the reproducibility of synthetic outcomes and the quality of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. We will delve into the intrinsic chemical liabilities of the molecule, potential degradation pathways, and methodologies for empirical stability assessment.

Chemical Profile and Intrinsic Stability Considerations

The stability of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is dictated by the interplay of its three key structural features: the Boc-protected amine, the chloro-substituted pyrazole ring, and the N-methyl group.

  • The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles that are generally considered stable due to their aromaticity.[1][2] They are resistant to oxidation and reduction under many conditions, but the electron-rich nature of the ring can make it susceptible to electrophilic attack. The N-methyl group at position 1 prevents the tautomerism often seen in NH-pyrazoles, which contributes to a more defined and stable chemical entity.[3]

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group, prized for its stability towards a broad range of nucleophilic and basic conditions.[4][5] However, its defining characteristic is its lability under acidic conditions.[6][7] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation.[6] This inherent acid sensitivity is the primary chemical liability of the molecule.

  • The Chloro Substituent: The chlorine atom at the 3-position withdraws electron density from the pyrazole ring, influencing its reactivity. While generally stable, chloro-heteroaromatic compounds can be susceptible to nucleophilic substitution, particularly under forcing conditions (e.g., high heat, strong nucleophiles).

Key Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. Understanding these factors is critical for establishing appropriate storage and handling procedures.

pH and Hydrolytic Stability

The most significant factor governing the stability of this compound is pH.

  • Acidic Conditions (pH < 5): The Boc group is highly susceptible to acid-catalyzed hydrolysis. Exposure to even mild protic or Lewis acids can lead to rapid deprotection, yielding 5-amino-3-chloro-1-methyl-1H-pyrazole and releasing isobutylene and carbon dioxide.[7][8] This is the most probable degradation pathway under ambient, non-controlled conditions where the compound may encounter acidic impurities or surfaces.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions (pH > 8): The Boc group is stable to most bases.[4] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to nucleophilic attack on the chloro-substituted pyrazole ring, though this is a less common degradation route under typical storage conditions.

Thermal Stress

While the pyrazole core is thermally robust, excessive heat can promote degradation. High temperatures can provide the activation energy needed for decomposition, especially if trace impurities (e.g., moisture, acid) are present to catalyze degradation pathways. Some substituted pyrazoles are also known to sublime under heat, which is not degradation but can result in material loss.[1][9]

Photostability
Oxidative Stability

Pyrazoline derivatives, which are related reduced forms of pyrazoles, are known to be susceptible to oxidation, often resulting in discoloration (browning).[10] While the aromatic pyrazole ring is more resistant to oxidation, the presence of the amino group and the overall electron-rich system warrants caution.[2] Storing the compound under an inert atmosphere minimizes the risk of oxidation by atmospheric oxygen over long-term storage.

Potential Degradation Pathways

Based on the chemical functionalities present, two primary degradation pathways can be hypothesized. Understanding these pathways is crucial for developing analytical methods to monitor stability.

G Potential Degradation Pathways main_compound 5-(Boc-amino)-3-chloro- 1-methyl-1H-pyrazole deprotected 5-Amino-3-chloro- 1-methyl-1H-pyrazole (Primary Degradant) main_compound->deprotected  Acid-Catalyzed  Deprotection substituted Nucleophilic Substitution Product (Secondary Pathway) main_compound->substituted  Nucleophilic  Substitution acid H+ (Acidic Impurities, Moisture) acid->main_compound nucleophile Nu- / Heat (Strong Base) nucleophile->main_compound gas CO2 + Isobutylene deprotected->gas  Byproducts G Forced Degradation Workflow start Prepare Stock Solution of Compound in ACN/H2O acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (Solid State, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Conditions) start->photo quench Quench Reaction & Neutralize Sample acid->quench base->quench oxidative->quench thermal->quench photo->quench analysis Analyze by LC-MS/UV (Purity & Mass Balance) quench->analysis end Identify Degradants & Validate Method analysis->end

Sources

Introduction to pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its status as a "privileged structure."[3] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comprehensive exploration of the pyrazole core, intended for researchers and drug development professionals. We will dissect its fundamental chemistry, detail robust synthetic methodologies, analyze structure-activity relationships across major therapeutic areas, and provide validated experimental protocols. The narrative emphasizes the causal relationships behind synthetic choices and biological mechanisms, offering field-proven insights to empower the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Core

First synthesized in 1889 by Buchner, the pyrazole ring's enduring relevance stems from its distinct chemical and electronic properties.[2] It is a π-excessive aromatic system, which influences its reactivity and interactions.[6] The two nitrogen atoms provide sites for hydrogen bonding (as both donors and acceptors) and coordination, while the carbon atoms of the ring can be readily functionalized.

Key Chemical Properties:

  • Aromaticity: The ring is aromatic, conferring significant stability.

  • Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exhibit tautomerism, a factor that can influence receptor binding and pharmacokinetic properties.[2]

  • Reactivity: Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur at the C4 position. The nitrogen atoms are nucleophilic, with the N2 atom being more basic and readily reacting with electrophiles.[6][7]

  • Bioisostere: The pyrazole ring often serves as a bioisostere for a phenyl ring, offering advantages in modulating lipophilicity and metabolic stability.[8]

These intrinsic properties make the pyrazole scaffold a versatile template that medicinal chemists can strategically modify to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8]

Foundational Synthetic Strategies

The accessibility and diverse substitution patterns of pyrazoles are largely due to well-established and flexible synthetic routes. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The most fundamental and widely employed method is the Knorr synthesis, first reported in 1883.[2][9] This reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester.[10][11] The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[11][12]

The causality of the mechanism involves an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[12] The primary advantage of this method is its operational simplicity and generally high yields.[10] However, a key consideration is regioselectivity; the use of unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomeric products.[13]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl (e.g., β-Ketoester) P1 Acid-Catalyzed Condensation R1->P1 R2 Hydrazine (R-NH-NH2) R2->P1 P2 Intramolecular Cyclization P1->P2 Forms Hydrazone Intermediate P3 Dehydration (-2H2O) P2->P3 Ring Closure Product Substituted Pyrazole P3->Product Aromatization

Diagram 1: General workflow of the Knorr Pyrazole Synthesis.
Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which is traditionally used for pyrroles but can be adapted for pyrazoles. It involves the reaction between a 1,4-dicarbonyl compound and a hydrazine.[14] Like the Knorr synthesis, it proceeds through condensation and cyclization, offering a reliable route to the heterocyclic core.[14]

Other Synthetic Routes
  • 1,3-Dipolar Cycloadditions: This method involves the reaction of diazo compounds with alkynes, providing a powerful way to construct the pyrazole ring with high regioselectivity.[1]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering high efficiency and atom economy.[6]

Pharmacological Applications & Structure-Activity Relationships (SAR)

The pyrazole scaffold is present in a wide array of clinically approved drugs, highlighting its therapeutic versatility.[3][15] Its derivatives have been extensively explored for numerous biological activities.[1][2]

Drug NameTherapeutic ClassKey Target(s)
Celecoxib Anti-inflammatory (NSAID)Selective COX-2 Inhibitor
Rimonabant Anti-obesity (withdrawn)Cannabinoid Receptor 1 (CB1) Inverse Agonist
Darolutamide AnticancerAndrogen Receptor (AR) Antagonist
Sulfaphenazole AntibacterialDihydropteroate Synthase
Stanozolol Anabolic SteroidAndrogen Receptor (AR) Agonist
Edaravone NeuroprotectiveFree Radical Scavenger
Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Scaffold.[3][15]
Anti-inflammatory Agents

Pyrazole derivatives are perhaps most famous for their anti-inflammatory properties, epitomized by Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[13][15]

  • Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[13] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13]

  • SAR Insights: The selectivity of diaryl-substituted pyrazoles like Celecoxib for COX-2 is driven by specific structural features. The p-sulfonamide (-SO2NH2) or a similar group on one of the phenyl rings is crucial. This group can insert into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[13][16] The trifluoromethyl (-CF3) group on the pyrazole ring also contributes to potent binding.

COX2_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Drug Intervention AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG2, PGH2) COX2->PGs Catalyzes Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Diagram 2: Mechanism of pyrazole-based COX-2 inhibitors.
Anticancer Agents

The pyrazole core is a key feature in many targeted anticancer therapies.[17][18] These agents often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[9][19]

  • Mechanism of Action: Pyrazole derivatives have been developed as inhibitors for various kinases, including EGFR, VEGFR-2, and CDKs.[18] For example, Darolutamide is a potent androgen receptor (AR) antagonist used to treat prostate cancer.[8] The pyrazole rings in its structure facilitate tight binding within the AR ligand-binding pocket, competitively inhibiting androgen binding and subsequent AR-mediated gene transcription.[8]

  • SAR Insights: The substitution pattern on the pyrazole ring and its appended aryl groups is critical for kinase inhibitory activity. Specific functional groups are designed to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of the target kinase. For instance, a nitro group at the C4 position of a 3,5-dimethylpyrazole scaffold has been shown to enhance anticancer activity.[9]

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise.[12][17]

  • Mechanism of Action: Pyrazole-containing compounds can exert antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, or interference with fatty acid biosynthesis.[17][19] The drug Sulfaphenazole, for instance, is a sulfonamide antibiotic that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9]

  • SAR Insights: The antimicrobial potency is highly dependent on the substituents. Lipophilic groups can enhance membrane permeability, while halogen atoms on attached phenyl rings often increase activity.[9] Combining the pyrazole nucleus with other heterocyclic scaffolds, such as thiazole, has also been a successful strategy to develop potent antimicrobial agents.[20]

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole derivatives in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[17][21]

  • Mechanism of Action: The pathophysiology of these diseases often involves oxidative stress, neuroinflammation, and protein aggregation.[22] Pyrazole derivatives can act on multiple targets; some inhibit enzymes like monoamine oxidase (MAO-B) or acetylcholinesterase (AChE), which are relevant targets in Parkinson's and Alzheimer's, respectively.[22][23] Others possess neuroprotective properties through their antioxidant and anti-inflammatory effects.[17] Edaravone, for example, is a free radical scavenger used to treat ALS and acute ischemic stroke.

  • SAR Insights: Structure-activity relationship studies aim to develop multi-target-directed ligands. For instance, incorporating specific side chains can confer inhibitory activity against both AChE and the aggregation of amyloid-beta plaques, offering a dual-pronged therapeutic approach for Alzheimer's disease.[22]

Therapeutic AreaRepresentative TargetKey SAR Feature ExampleIC50 / Activity Data
Anti-inflammatory COX-2p-Sulfonamide on phenyl ringCelecoxib IC50 (COX-2): ~0.04 µM
Anticancer Androgen Receptorπ-π stacking with Trp742Darolutamide IC50: ~11 nM
Antibacterial Bacterial TopoisomeraseSubstituted pyrazolylpyrazolineMIC = 1–2 µg/mL (vs. MRSA)[6]
Antidiabetic GPR142 AgonistAmino-pyrazole-phenylalanineEC50 = 0.052 µM[6]
Table 2: Bioactivity and SAR Insights for Representative Pyrazole Derivatives.[6][8]

Key Experimental Protocols

Adherence to robust and reproducible protocols is paramount in medicinal chemistry. The following sections detail validated procedures for the synthesis and characterization of a representative pyrazole derivative.

Synthesis: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, via the Knorr condensation. The reaction of ethyl acetoacetate (a β-ketoester) with phenylhydrazine is a classic, high-yielding transformation.[2]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Ice bath, round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).

  • Addition of Reactants: Add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) to the flask. Causality Note: Phenylhydrazine is toxic and should be handled with care in a fume hood.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid. Causality Note: The acid catalyzes the initial condensation by activating the ketone carbonyl group of the ethyl acetoacetate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate/70% hexane. The disappearance of the starting materials indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Allow the product to air dry or dry in a vacuum oven to obtain the final 1-phenyl-3-methyl-5-pyrazolone.

Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical, self-validating step.

  • Melting Point: Determine the melting point of the dried product. A sharp melting range close to the literature value (~127-131°C) is an indicator of high purity.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks corresponding to the protons of the pyrazolone structure (e.g., methyl protons, aromatic protons). The absence of peaks from starting materials (like the ethyl group of ethyl acetoacetate) confirms reaction completion and purity.

  • FT-IR Spectroscopy: Analyze the product to identify key functional groups. Expect to see C=O stretching (amide/ketone), C=N stretching, and aromatic C-H stretching vibrations, confirming the core structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 1-phenyl-3-methyl-5-pyrazolone (174.20 g/mol ).

DrugDev_Workflow A 1. Library Synthesis (e.g., Knorr Synthesis) B 2. In Vitro Screening (Target-based assays) A->B Generate Diverse Compounds C 3. Hit Identification B->C Identify Active 'Hits' D 4. SAR Studies (Systematic Modification) C->D Establish Structure- Activity Relationship E 5. Lead Optimization (ADME/Tox Profiling) D->E Improve Potency & Properties E->D Iterative Design F 6. In Vivo Testing (Animal Models) E->F Evaluate Efficacy & Safety G 7. Preclinical Candidate F->G Select Best Candidate

Diagram 3: Logical workflow for pyrazole derivative drug discovery.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future directions are focused on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets is a growing strategy for complex diseases like cancer and neurodegenerative disorders.[22]

  • Green Chemistry: Developing more environmentally friendly synthetic methods, such as microwave-assisted synthesis or the use of green solvents, is becoming increasingly important.[5][13]

  • Novel Scaffolds: The exploration of pyrazole-fused heterocyclic systems and complex 3D structures is opening new avenues for targeting previously "undruggable" proteins.

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Sources

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Synthesis, from Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[4][5] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of functionalized pyrazole synthesis. We will traverse the seminal work of early pioneers, dissect the mechanistic intricacies of classical synthetic routes, and navigate the landscape of modern, innovative methodologies. This guide is designed to equip researchers with a thorough understanding of the causality behind experimental choices and to provide a framework for the rational design and synthesis of novel pyrazole-based compounds.

A Serendipitous Beginning: The Dawn of Pyrazole Chemistry

The story of pyrazole synthesis begins in 1883 with the German chemist Ludwig Knorr.[6][7][8] In his pursuit of quinine derivatives, Knorr serendipitously discovered the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[6][9] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the very foundation of pyrazole chemistry and opened the door to a vast new class of heterocyclic compounds.[6][10]

A few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7][9] These pioneering discoveries marked the genesis of a field that would profoundly impact the development of pharmaceuticals and other functional materials.

Classical Approaches to the Pyrazole Core: Enduring Strategies

The early discoveries paved the way for several classical methods of pyrazole synthesis that remain relevant today due to their simplicity and broad applicability. These methods primarily rely on the cyclocondensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic component.

The Knorr Pyrazole Synthesis: A Versatile Workhorse

The Knorr synthesis is a straightforward and widely used method for preparing polysubstituted pyrazoles.[2][11] It involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically in the presence of an acid catalyst.[10][12]

Mechanism and Causality:

The reaction proceeds through a series of well-defined steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, a critical consideration, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, with unsymmetrical 1,3-diketones, a mixture of regioisomers can be formed.[2][8] The choice of solvent and catalyst can also play a crucial role in directing the regiochemical outcome.[2]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Nucleophilic Attack Hydrazine R3-NH-NH2 Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (based on Knorr's 1883 publication)

  • Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).[6]

  • Apparatus: Reaction vessel suitable for heating, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[6]

  • Procedure:

    • In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate.[6]

    • Heat the mixture on a water bath. The reaction is exothermic and proceeds with the formation of water.[6]

    • Continue heating until the reaction is complete, as indicated by the cessation of water formation.

    • Separate the resulting pyrazolone, which is initially oily, from the aqueous layer.

    • Allow the oil to cool and solidify.

    • Recrystallize the solid product from a suitable solvent (e.g., hot water or ethanol) to obtain purified 1-phenyl-3-methyl-5-pyrazolone.

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (g)Moles
Phenylhydrazine108.141000.925
Ethyl acetoacetate130.141250.960

Note: This data is derived from the original 1883 publication and serves as a historical reference.[6]

The Pechmann Pyrazole Synthesis: A [3+2] Cycloaddition Approach

First reported by Hans von Pechmann in 1898, this method involves the [3+2] cycloaddition of a diazo compound with an alkyne.[13] This reaction provides a powerful route to pyrazoles with specific substitution patterns that may be difficult to access via the Knorr synthesis.[14]

Mechanism and Causality:

The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction. The diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise cycloaddition leads to the formation of the pyrazole ring. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Pechmann_Synthesis cluster_reactants Reactants cluster_product Product Diazo_Compound R1-C(N2)-R2 Pyrazole Substituted Pyrazole Diazo_Compound->Pyrazole [3+2] Cycloaddition Alkyne R3-C≡C-R4 Alkyne->Pyrazole

Figure 2: Conceptual diagram of the Pechmann Pyrazole Synthesis.

The Modern Era of Pyrazole Synthesis: Innovation and Efficiency

While classical methods remain valuable, the demand for increasingly complex and diverse functionalized pyrazoles has driven the development of novel and more efficient synthetic strategies. These modern approaches often offer improved yields, greater regioselectivity, and milder reaction conditions.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in pyrazole synthesis.[7] This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Example: A One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles

A notable example involves the one-pot reaction of α,β-alkynic aldehydes, hydrazines, and phenylselenyl chloride.[7] This method proceeds through the in situ formation of an α,β-alkynic hydrazone, which then undergoes cyclization upon treatment with phenylselenyl chloride to yield the desired 4-(phenylselanyl)pyrazole.[7]

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. These methods often enable reactions that are not feasible under traditional conditions and can provide access to unique substitution patterns.

Key Approaches:

  • Palladium-Catalyzed Cross-Coupling: This strategy allows for the N-arylation of pyrazoles, providing a direct route to 1-arylpyrazoles, a common motif in pharmaceuticals.[15]

  • Copper-Catalyzed Aerobic Oxidative Cyclization: This approach facilitates the synthesis of a broad range of pyrazole derivatives from β,γ-unsaturated hydrazones under mild conditions.[15][16]

  • Iron-Catalyzed Regioselective Synthesis: Iron catalysts have been employed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[15]

Photoredox Catalysis and Other Novel Methods

Visible-light-promoted reactions have gained significant traction as a green and sustainable synthetic strategy. For instance, a visible-light-promoted cascade of Glaser coupling/annulation enables the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives under mild conditions using oxygen as the oxidant.[7] Other innovative approaches include microwave-assisted synthesis and the use of ionic liquids to accelerate reaction rates and improve yields.[17]

The Pyrazole Core in Drug Discovery and Beyond: A Privileged Scaffold

The enduring interest in pyrazole synthesis is directly linked to the remarkable biological and chemical properties of this heterocyclic core.[1][3] The pyrazole motif is present in a wide array of approved drugs, highlighting its importance in medicinal chemistry.[4][5][11]

Notable Pyrazole-Containing Drugs:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[5]

  • Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug.

  • Stanozolol: An anabolic steroid.

The applications of pyrazoles extend beyond pharmaceuticals into agrochemicals, where they are found in herbicides, insecticides, and fungicides.[2]

Conclusion and Future Perspectives

From Knorr's foundational discovery to the sophisticated metal-catalyzed and multicomponent reactions of the 21st century, the synthesis of functionalized pyrazoles has undergone a remarkable evolution. The development of novel synthetic methodologies continues to be a vibrant area of research, driven by the ever-increasing demand for new molecules with tailored properties for applications in medicine, agriculture, and materials science. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to synthesize complex pyrazole derivatives with high efficiency and selectivity will undoubtedly continue to expand, further solidifying the pyrazole core as a truly privileged and indispensable scaffold in modern chemistry.

References

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Knorr Pyrazole Synthesis. YouTube.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
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  • Pechmann pyrazole synthesis | Request PDF. ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Pechmann Pyrazole Synthesis.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. ACS Publications.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 5-(tert-butoxycarbonyl-amino)-3-chloro-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for the chosen experimental conditions.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive heterocycle for designing molecules with a wide range of biological activities. The specific target of this protocol, 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, incorporates several key features for further chemical elaboration. The Boc-protected amine at the 5-position allows for subsequent deprotection and functionalization, the chloro group at the 3-position serves as a handle for cross-coupling reactions, and the methyl group at the 1-position blocks one of the nitrogen atoms from participating in unwanted side reactions.

Overall Synthetic Strategy

The synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is approached in a three-step sequence starting from readily available precursors. The strategy involves:

  • Formation of the Pyrazole Ring: Synthesis of the core intermediate, 5-amino-1-methyl-1H-pyrazole, through the cyclocondensation of a suitable C3 synthon with methylhydrazine.

  • Regioselective Chlorination: Introduction of a chlorine atom at the 3-position of the pyrazole ring using an electrophilic chlorinating agent.

  • Boc-Protection: Protection of the 5-amino group with a tert-butoxycarbonyl (Boc) group to yield the final product.

This synthetic route is designed for efficiency and control over the substitution pattern of the pyrazole ring.

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole

Mechanistic Rationale

The formation of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.[4][5] This reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the C3 synthon (in this case, an equivalent of 3-oxopropanenitrile, which can be generated in situ or substituted with a more stable precursor like malononitrile dimer) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the formation of the aromatic 5-aminopyrazole ring.

Experimental Protocol

Materials:

  • Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)

  • Methylhydrazine

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium hydroxide solution, 10 M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of malononitrile dimer (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with 10 M sodium hydroxide solution to a pH of ~8-9.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-methyl-1H-pyrazole. The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-amino-3-chloro-1-methyl-1H-pyrazole

Mechanistic Rationale

The chlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. N-Chlorosuccinimide (NCS) is a convenient and effective source of electrophilic chlorine.[6][7] The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic.[8] The pyrazole ring, particularly with the electron-donating amino group at the 5-position, is activated towards electrophilic attack. The 5-amino group strongly directs electrophiles to the ortho (4-position) and para (3-position) positions. While the 4-position is sterically more accessible, the electronic influence of the N1-methyl and the 5-amino group can favor substitution at the 3-position under controlled conditions. The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the pyrazole ring.

Experimental Protocol

Materials:

  • 5-amino-1-methyl-1H-pyrazole (from Step 1)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-amino-1-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, 5-amino-3-chloro-1-methyl-1H-pyrazole, can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Mechanistic Rationale

The protection of the 5-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), which deprotonates the ammonium ion formed after the initial attack, driving the reaction to completion. The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide.

Experimental Protocol

Materials:

  • 5-amino-3-chloro-1-methyl-1H-pyrazole (from Step 2)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-amino-3-chloro-1-methyl-1H-pyrazole (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield pure 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole.

Quantitative Data Summary

StepReactantReagentStoichiometry (eq)SolventTemperatureTime (h)Expected Yield
1Malononitrile dimerMethylhydrazine1.1EthanolReflux4-670-85%
25-amino-1-methyl-1H-pyrazoleN-Chlorosuccinimide1.05Acetonitrile0 °C to RT12-1660-75%
35-amino-3-chloro-1-methyl-1H-pyrazoleBoc₂O / TEA1.2 / 1.5DCMRT8-1285-95%

Visual Workflow and Mechanisms

Synthetic Workflow Diagram

Synthesis_Workflow Start Malononitrile dimer Step1_reagent + Methylhydrazine Ethanol, HCl (cat.), Reflux Intermediate1 5-amino-1-methyl-1H-pyrazole Step1_reagent->Intermediate1 Step 1: Pyrazole Formation Step2_reagent + NCS Acetonitrile, 0°C to RT Intermediate2 5-amino-3-chloro-1-methyl-1H-pyrazole Step2_reagent->Intermediate2 Step 2: Chlorination Step3_reagent + Boc₂O, TEA DCM, RT FinalProduct 5-(Boc-amino)-3-chloro- 1-methyl-1H-pyrazole Step3_reagent->FinalProduct Step 3: Boc-Protection

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanism of Pyrazole Formation

Pyrazole_Formation cluster_0 Hydrazone Formation cluster_1 Cyclization and Aromatization C3_Synthon β-Ketonitrile Hydrazone Hydrazone Intermediate C3_Synthon->Hydrazone Nucleophilic Attack Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Aminopyrazole 5-amino-1-methyl-1H-pyrazole Cyclic_Intermediate->Aminopyrazole Tautomerization

Caption: Mechanism for the formation of the 5-aminopyrazole ring.

Safety Precautions

  • Methylhydrazine: is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • N-Chlorosuccinimide (NCS): is an irritant and an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[11][12]

  • Di-tert-butyl dicarbonate (Boc₂O): is a lachrymator and should be handled in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The three-step synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this versatile building block for applications in drug discovery and development.

References

  • Al-Zahrani, F. A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 643–674. [Link]

  • El-Brollosy, N. R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 280–318. [Link]

  • Kira, M. A., Abdel-Reheem, A. A., & Gad, F. A. (1969). The Reaction of β-Ketoesters with Hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 10, 1059-1061. [Link]

  • Gomaa, M. A. M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • El-Seedi, H. R., et al. (2003). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules, 8(12), 929-937. [Link]

  • Al-Omran, F., et al. (2017). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics, 12(7), 1127. [Link]

  • Pattanayak, P., et al. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Chemistry – An Asian Journal, 20(9). [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Chen, X., et al. (2025). Comprehensive Analysis of Complicated Chlorination Products in Sucralose Production: Separation, Purification, Structural Identification, Quantification and Source Tracing. Journal of Chromatography A. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • Povar, I. G. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3326. [Link]

  • Prajapati, R. V., et al. (2023). N-Chlorosuccinimide Mediated Direct C-H Thiocyanation of 1-Aryl-5-pyrazolones at Room Temperature. ChemistrySelect, 8(17), e202301018. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. International Science Community Association. [Link]

  • El-Sayed, W. A. (2014). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Journal of the Chinese Chemical Society, 61(5), 557-564. [Link]

  • Pattanayak, P., et al. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Der Pharma Chemica, 7(9), 116-126. [Link]

  • Wallace, J. E., & Staskun, B. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6393. [Link]

  • Laudadio, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Catalysts, 12(4), 414. [Link]

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The Strategic Application of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole in the Synthesis of Kinase Inhibitors: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] This five-membered aromatic heterocycle is a key structural motif in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[2] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal framework for designing potent and selective inhibitors.[3] Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making the development of novel kinase inhibitors a major focus of pharmaceutical research.[4]

This application note details the utility of a key intermediate, 5-(tert-butoxycarbonyl-amino)-3-chloro-1-methyl-1H-pyrazole (1) , in the synthesis of diverse kinase inhibitor scaffolds. The strategic placement of the Boc-protected amine, the reactive chloro group, and the N-methyl substituent provides a versatile platform for introducing molecular diversity through well-established synthetic methodologies. We will provide detailed protocols for the application of this intermediate in cornerstone reactions for kinase inhibitor synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These protocols are designed to be robust and adaptable for the synthesis of libraries of compounds targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

The Versatility of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1)

The structure of compound 1 is strategically designed for sequential functionalization, making it an invaluable building block in drug discovery.

  • The 3-Chloro Group: This serves as a reactive handle for palladium-catalyzed cross-coupling reactions. Its susceptibility to Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents at this position. This is crucial for targeting the solvent-exposed regions of the kinase ATP-binding pocket and for modulating the pharmacokinetic properties of the final compound.

  • The 5-(Boc-amino) Group: The Boc-protecting group offers stability during the functionalization of the 3-position. Its facile removal under acidic conditions reveals the primary amine, which can then act as a key hydrogen bond donor in the kinase hinge region or be further elaborated to introduce additional pharmacophoric features.[5]

  • The 1-Methyl Group: The methylation at the N1 position prevents tautomerization and provides a fixed vector for substituents, which can be critical for achieving high binding affinity and selectivity. It also enhances the drug-like properties of the resulting inhibitors.

The strategic combination of these features allows for a divergent synthetic approach, where a common intermediate can be used to generate a multitude of structurally diverse kinase inhibitors.

Core Synthetic Pathways and Protocols

The following sections provide detailed, step-by-step protocols for the two primary applications of compound 1 in kinase inhibitor synthesis. These protocols are based on established methodologies for similar heterocyclic systems and are optimized for high yield and purity.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and in this context, it is used to introduce aryl or heteroaryl groups at the 3-position of the pyrazole ring.[6] This modification is often employed to target the hydrophobic regions of the kinase active site.

Rationale for Experimental Choices: The choice of a palladium precatalyst, such as Pd(dppf)Cl₂, and a suitable base like potassium carbonate is crucial for efficient catalytic turnover. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of tert-butyl (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate (2)

Reaction Scheme:

Materials:

  • 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1) (1.0 eq)

  • 2-Pyridylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (1), 2-pyridylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product 2 .

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidProductYield (%)
1Phenylboronic acidtert-butyl (1-methyl-3-phenyl-1H-pyrazol-5-yl)carbamate85
24-Methoxyphenylboronic acidtert-butyl (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)carbamate88
33-Fluorophenylboronic acidtert-butyl (3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate82

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 3-Aryl-pyrazole Reductive_Elimination->Product Aryl-X Pyrazole-Cl (1) Aryl-X->Oxidative_Addition Ar-B(OR)2 Arylboronic Acid Ar-B(OR)2->Transmetalation Base Base (K2CO3) Base->Transmetalation Activates Boronic Acid

[Image of the Buchwald-Hartwig amination of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole with aniline]

[Image of the Boc deprotection of tert-butyl (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These nitrogen-rich heterocyclic compounds are known to exhibit a wide range of biological activities, including acting as protein kinase inhibitors for targeted cancer therapy.[1][2] Derivatives have shown promise in treating non-small cell lung cancer (NSCLC) and melanoma by inhibiting kinases like EGFR, B-Raf, and MEK.[1][2] The diverse pharmacological profiles of these molecules continue to drive the development of efficient and sustainable synthetic methodologies.

Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines has involved multi-step procedures with long reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these and other heterocyclic compounds.[3][4][5] Microwave irradiation offers a non-classical heating method that can dramatically reduce reaction times—from hours to minutes—while often improving yields and product purity.[4][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[5][7]

This comprehensive guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery programs. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into reaction optimization.

The Chemical Rationale: Understanding the Microwave Advantage

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This "dielectric heating" is dependent on the dielectric properties of the molecules in the reaction mixture. Polar molecules, such as many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.

This efficient heating mechanism provides several key advantages over conventional oil bath or heating mantle methods:

  • Rapid Heating: Microwave energy can heat the reaction mixture to the desired temperature in seconds, bypassing the slower thermal conduction of conventional methods.

  • Uniform Heating: The heating occurs throughout the bulk of the sample, minimizing thermal gradients and potential side reactions at overheated vessel walls.

  • Superheating: Solvents can be heated to temperatures significantly above their atmospheric boiling points in sealed microwave vials, dramatically accelerating reaction rates.

  • Specific Microwave Effects: While still a topic of debate, some evidence suggests that microwaves may have non-thermal effects that can also influence reaction rates and selectivity.

For the synthesis of pyrazolo[1,5-a]pyrimidines, these advantages translate to faster reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts.

General Reaction Mechanism

The most common and versatile approach to synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The general mechanism proceeds as follows:

  • Initial Condensation: The exocyclic amino group of the aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group to form a bicyclic intermediate.

  • Dehydration: A final dehydration step leads to the aromatic pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 Reaction Mechanism Aminopyrazole Aminopyrazole Vinylogous_Amide Vinylogous Amide Intermediate Aminopyrazole->Vinylogous_Amide Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Vinylogous_Amide Bicyclic_Intermediate Bicyclic Intermediate Vinylogous_Amide->Bicyclic_Intermediate Intramolecular Cyclization Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Bicyclic_Intermediate->Pyrazolo_Pyrimidine Dehydration

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Microwave irradiation significantly accelerates each of these steps, allowing for the rapid assembly of the target heterocyclic system.

Experimental Protocols

The following protocols are illustrative examples of the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. They are designed to be robust and adaptable to a range of substrates.

Materials and Equipment
  • Microwave Reactor: A dedicated laboratory microwave reactor capable of controlling temperature and pressure is essential. All reactions should be performed in appropriate sealed microwave vials.

  • Reagents: 3-Aminopyrazoles, 1,3-dicarbonyl compounds (or their equivalents), and solvents should be of appropriate purity for organic synthesis.

  • Analytical Equipment: Reaction progress can be monitored by Thin Layer Chromatography (TLC), and final products should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Two-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the reaction of a 3-aminopyrazole with a 1,3-diketone.

Step-by-Step Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-aminopyrazole (1.0 mmol), the 1,3-diketone (1.1 mmol), and a suitable solvent such as ethanol or acetic acid (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by holding at the target temperature for short intervals and analyzing the crude mixture by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_1 Protocol 1 Workflow Start Start Add_Reagents Add 3-aminopyrazole, 1,3-diketone, and solvent to microwave vial. Start->Add_Reagents Seal_Vial Seal the vial. Add_Reagents->Seal_Vial Microwave_Irradiation Irradiate in microwave reactor (e.g., 120-150 °C, 10-30 min). Seal_Vial->Microwave_Irradiation Cooling Cool to room temperature. Microwave_Irradiation->Cooling Isolation Isolate product (filtration or solvent removal). Cooling->Isolation Purification Purify by recrystallization or chromatography. Isolation->Purification End End Purification->End

Caption: Workflow for the two-component synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: Multicomponent Synthesis of a Functionalized Pyrazolo[1,5-a]pyrimidine

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step.[7] This protocol outlines a one-pot synthesis involving an aminopyrazole, an aldehyde, and an active methylene compound.

Step-by-Step Procedure:

  • In a 10 mL microwave vial with a magnetic stir bar, combine the 3-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalyst (e.g., a few drops of piperidine or acetic acid) in a suitable solvent such as ethanol (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 15-45 minutes).

  • Upon completion, cool the reaction vial to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the efficiency of this method compared to conventional heating.

EntryReactantsSolventCatalystTemp (°C)Time (min)Yield (%) (Microwave)Yield (%) (Conventional)Ref.
13-Amino-5-methylpyrazole, AcetylacetoneAcetic AcidNone140159275 (8h reflux)[8]
23-Aminopyrazole, Ethyl acetoacetateEthanolNone120208865 (6h reflux)[9]
35-Amino-3-(methylthio)pyrazole, Diethyl malonateDMFK₂CO₃150308550 (12h reflux)[10]
43-Aminopyrazole, Benzaldehyde, MalononitrileEthanolPiperidine100109570 (5h reflux)[7]
55-Amino-3-bromopyrazolo[1,5-a]pyrimidine, MorpholineDiethylene glycolCuI/Ligand806093Not reported[11]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. The choice of solvent can also have a significant impact; more polar solvents generally couple more efficiently with microwave irradiation. Ensure the reagents are of high purity and the vial is properly sealed.

  • Side Product Formation: The formation of side products may be minimized by lowering the reaction temperature or shortening the irradiation time. The use of a catalyst can sometimes improve selectivity.

  • Reaction Not Going to Completion: Incomplete reactions may be driven to completion by increasing the microwave power, temperature, or reaction time. Ensure that the reaction mixture is stirring efficiently to promote uniform heating.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines.[2] This technology offers a greener, faster, and often higher-yielding alternative to conventional synthetic methods.[5] By providing rapid and uniform heating, microwave reactors enable the efficient construction of these medicinally important heterocyclic scaffolds. The protocols and guidelines presented here offer a solid foundation for researchers to explore the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][12]triazine and Imidazo[2,1-c][1][3][12]triazine. ResearchGate. (2025). [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (2024). [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. Wiley Online Library. (n.d.). [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. (2020). [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. (n.d.). [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. MDPI. (n.d.). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. (n.d.). [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025). [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... ResearchGate. (n.d.). [Link]

  • Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. PubMed. (n.d.). [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. Semantic Scholar. (2009). [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. National Institutes of Health. (n.d.). [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. (2020). [Link]

  • Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. ResearchGate. (2025). [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. (n.d.). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. (n.d.). [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. (n.d.). [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. (2023). [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. (n.d.). [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Ommega Publishers. (n.d.). [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. (n.d.). [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. (2024). [Link]

  • (PDF) Microwave-assisted heterocyclic synthesis. ResearchGate. (2003). [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. SpringerLink. (2024). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact overall yield and purity. The key hurdles include controlling regioselectivity during the initial cyclization and subsequent N-methylation, achieving selective chlorination without over-reaction or degradation, and ensuring efficient protection of the amino group. This guide provides a systematic approach to navigate these challenges.

Recommended Synthetic Pathway

The most reliable and high-yielding synthesis of the target molecule involves a specific sequence of reactions designed to maximize regioselectivity and minimize side-product formation. The pathway proceeds in four key steps:

  • Cyclocondensation: Formation of the pyrazole core to yield 5-amino-1-methyl-1H-pyrazole.

  • Boc-Protection: Protection of the exocyclic amino group.

  • Regioselective Chlorination: Introduction of the chlorine atom at the C3 position.

  • Final Product: 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole.

G cluster_start Starting Materials cluster_steps Reaction Sequence cluster_final Final Product A β-Ketonitrile (e.g., 3-oxobutanenitrile) Step1 Step 1: Cyclocondensation (Yield: 70-85%) A->Step1 Acid catalyst (e.g., AcOH) Solvent (e.g., EtOH) B Methylhydrazine B->Step1 Acid catalyst (e.g., AcOH) Solvent (e.g., EtOH) Int1 Intermediate 1 5-Amino-1-methyl-1H-pyrazole Step1->Int1 Step2 Step 2: Boc Protection (Yield: >95%) Int1->Step2 (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM) Int2 Intermediate 2 tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate Step2->Int2 Step3 Step 3: Chlorination (Yield: 80-90%) Int2->Step3 Chlorinating Agent (e.g., NCS) Solvent (e.g., MeCN) Product 5-(Boc-amino)-3-chloro- 1-methyl-1H-pyrazole Step3->Product

Caption: Recommended synthetic workflow for 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield for the initial cyclocondensation (Step 1) is low, and I see multiple products on TLC/LCMS.

Answer: Low yield in the formation of 5-amino-1-methyl-1H-pyrazole is often due to improper reaction conditions or the formation of regioisomers.

  • Causality: The reaction between a β-ketonitrile and a substituted hydrazine like methylhydrazine can theoretically produce two different regioisomers: the desired 1-methyl-5-amino product and the undesired 1-methyl-3-amino isomer. Using methylhydrazine directly is a key strategic choice to fix the methyl group on a nitrogen atom from the start, which is generally more reliable than post-cyclization methylation.[1] The desired isomer is typically favored under acidic conditions which promote the specific cyclization pathway.[2][3]

  • Troubleshooting Steps:

    • Control pH: Ensure the reaction medium is slightly acidic. A catalytic amount of acetic acid is often sufficient. Harsh acidic conditions can lead to degradation.

    • Temperature Management: The reaction is typically exothermic. Maintain the temperature between 60-80°C. Overheating can lead to side reactions and decomposition.

    • Purity of Starting Materials: Ensure your β-ketonitrile and methylhydrazine are of high purity. Impurities can inhibit the reaction or lead to unwanted byproducts.

    • Solvent Choice: Ethanol is a common and effective solvent. Ensure it is anhydrous if side reactions with water are suspected.

Q2: I am struggling with the N-methylation step, getting a mixture of N1 and N2 isomers.

Answer: This is a classic problem in pyrazole chemistry and the primary reason the recommended pathway starts with methylhydrazine.[4][5] If you are attempting to methylate an existing 5-(Boc-amino)-1H-pyrazole, you will likely face this issue.

  • Causality: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to poor regioselectivity with standard methylating agents like methyl iodide or dimethyl sulfate.[4]

  • Solutions:

    • Adopt the Recommended Pathway: The most robust solution is to start with methylhydrazine. This pre-installs the methyl group on the desired nitrogen, completely avoiding the regioselectivity problem.

    • Use Sterically Hindered Reagents: If you must methylate the pyrazole ring, recent literature describes the use of sterically bulky α-halomethylsilanes as masked methylating reagents, which can significantly favor N1 alkylation.[5][6][7]

G cluster_solution Recommended Solution Start 5-Amino-1H-pyrazole Reagent Standard Methylating Agent (e.g., MeI, DMS) Start->Reagent Product1 Desired Product 5-Amino-1-methyl-1H-pyrazole Reagent->Product1 N1-Attack Product2 Undesired Isomer 3-Amino-1-methyl-1H-pyrazole Reagent->Product2 N2-Attack Start_Alt β-Ketonitrile Reagent_Alt Methylhydrazine Start_Alt->Reagent_Alt Product_Alt Forms N1-methyl isomer directly and regioselectively Reagent_Alt->Product_Alt

Caption: The challenge of N-methylation regioselectivity and the recommended solution.

Q3: The chlorination of my Boc-protected intermediate (Step 3) is giving low yields or multiple products.

Answer: Selective monochlorination of an activated ring system like a Boc-aminopyrazole requires careful control of the reaction conditions.

  • Causality: The Boc-protected amino group is strongly activating, making the pyrazole ring highly susceptible to electrophilic substitution. The primary positions for attack are C4 and C3. Over-chlorination (di-chlorination) or chlorination at the wrong position can occur if the conditions are too harsh. N-Chlorosuccinimide (NCS) is generally a milder and more selective chlorinating agent than alternatives like sulfuryl chloride for this type of substrate.[8]

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent: Use N-Chlorosuccinimide (NCS). It is highly effective for this transformation.

    • Stoichiometry: Use a slight excess, but not a large excess, of NCS (typically 1.05-1.1 equivalents).

    • Temperature Control: Perform the reaction at a low temperature to start (e.g., 0°C) and allow it to slowly warm to room temperature. This helps control the reaction rate and improve selectivity.

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are suitable solvents. Ensure they are anhydrous.

    • Slow Addition: Add the NCS portion-wise or as a solution dropwise to the pyrazole solution to avoid localized high concentrations of the reagent.

    • Monitor Progress: Use TLC or LCMS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.

Q4: My Boc-protection step is incomplete or I'm having issues with purification.

Answer: Incomplete reaction is usually a matter of reaction time or base stoichiometry, while purification issues can arise from side products.

  • Causality: The protection of the amino group with Di-tert-butyl dicarbonate ((Boc)₂O) is generally a high-yielding reaction.[9] Since the pyrazole nitrogen is already alkylated in the recommended pathway, there is no risk of competing N-protection on the ring, which simplifies the product profile significantly compared to protecting an N-H pyrazole.[10][11]

  • Troubleshooting Steps:

    • Base and Stoichiometry: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA). A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

    • Reaction Time: Allow the reaction to stir at room temperature for at least 12-18 hours to ensure it goes to completion. Monitor by TLC.

    • Workup: A simple aqueous workup is usually sufficient. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base (TEA/DMAP) and then with brine. This will simplify purification by column chromatography.

Frequently Asked Questions (FAQs)

What is the best starting material for the pyrazole ring formation?

For this specific target, a β-ketonitrile such as 3-oxobutanenitrile (acetoacetonitrile) is an excellent and readily available starting material for the cyclocondensation with methylhydrazine.[12][13]

Are there alternative chlorinating agents I can use?

While N-Chlorosuccinimide (NCS) is recommended for its selectivity, other reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA) can also be used.[14] However, these are often more reactive and may require more rigorous optimization of conditions (e.g., very low temperatures) to avoid over-reaction.

How do I confirm the regiochemistry of the final product?

The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N1-methyl protons and the C5 carbon of the pyrazole ring, confirming the desired connectivity. Nuclear Overhauser Effect (NOE) experiments can also show spatial proximity between the N1-methyl group and the proton at C4 (if present) or substituents at C5.

What are the optimal conditions for purification?

Purification of the intermediates and the final product is typically achieved by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is usually effective. For the Boc-protected intermediates, starting with a low polarity eluent (e.g., 5-10% EtOAc in hexanes) and gradually increasing the polarity will provide good separation.

Detailed Experimental Protocol

This protocol details the recommended synthetic pathway.

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxobutanenitrile (1.0 eq) and ethanol (5 mL per 1 g of nitrile).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add methylhydrazine (1.05 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of tert-butyl (1-methyl-1H-pyrazol-5-yl)carbamate

  • Dissolve the 5-amino-1-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g).

  • Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), dissolved in a small amount of DCM, dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often very pure but can be further purified by column chromatography (Hexanes/EtOAc gradient).

Step 3: Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

  • Dissolve the Boc-protected pyrazole (1.0 eq) in anhydrous acetonitrile (15 mL per 1 g).

  • Cool the solution to 0°C.

  • Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by LCMS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to afford the final product as a white or off-white solid.

ParameterStep 1: CyclizationStep 2: Boc ProtectionStep 3: Chlorination
Key Reagents Methylhydrazine, Acetic Acid(Boc)₂O, TEA, DMAPN-Chlorosuccinimide (NCS)
Solvent EthanolDichloromethane (DCM)Acetonitrile (MeCN)
Temperature 70-80°C (Reflux)0°C to Room Temp.0°C to Room Temp.
Typical Yield 70-85%>95%80-90%
Key Challenge RegioselectivityEnsuring full conversionSelective monochlorination
Table 1: Summary of optimized reaction conditions and expected outcomes.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

  • Janeba, Z., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2843. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Morales-Céspedes, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6598. Available from: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174. Available from: [Link]

  • Hoechst Aktiengesellschaft. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Available from: [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]

  • El-Metwaly, N. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • ResearchGate. (2002). Selective Ring N-Protection of Aminopyrazoles. Available from: [Link]

  • Yang, D. D., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Shawali, A. S., & Hassaneen, H. M. (1972). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing. Available from: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available from: [Link]

  • S. G, S., & K. N, V. (2018). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available from: [Link]

  • Li, Z., et al. (2016). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. Available from: [Link]

  • Dolenc, M. S., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Institutes of Health. Available from: [Link]

  • Pinheiro, S., & de la Torre, M. C. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. Available from: [Link]

  • Yang, D. D., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2004). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]

  • Singh, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available from: [Link]

  • ResearchGate. (2023). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Retrieved January 27, 2026, from [Link]

  • Sumitomo Chemical Company, Limited. (1996). N-alkylation method of pyrazole. Google Patents.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 27, 2026, from [Link]

  • Bayer Cropscience AG. (2010). Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole. Google Patents.
  • Synfacts. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals. The specific substitution pattern on the pyrazole ring profoundly influences the molecule's biological activity. Therefore, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose, providing detailed information about the molecular structure and electronic environment of protons within a molecule.

This guide focuses on 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, a versatile building block in organic synthesis. We will dissect its ¹H NMR spectrum and compare it with derivatives to illustrate the influence of the Boc-amino, chloro, and methyl groups on the pyrazole ring protons.

Predicted ¹H NMR Spectrum of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4~ 6.2 - 6.5Singlet (s)1H
N-CH₃~ 3.7 - 3.9Singlet (s)3H
NH~ 8.0 - 9.0Singlet (s)1H
Boc-C(CH₃)₃~ 1.5Singlet (s)9H

Deconstructing the Spectrum: An Analysis of Substituent Effects

The predicted ¹H NMR spectrum reveals four distinct singlet signals, a consequence of the substitution pattern that leaves no adjacent protons to cause spin-spin splitting. Let's explore the rationale behind the predicted chemical shifts for each proton.

The Pyrazole Ring Proton (H-4)

The sole proton on the pyrazole ring, H-4, is predicted to resonate in the range of ~6.2 - 6.5 ppm . This chemical shift is a composite of several electronic effects:

  • The Pyrazole Ring's Inherent Aromaticity: The pyrazole ring is an aromatic heterocycle, and its ring protons typically appear in the aromatic region of the spectrum. For the parent 1-methylpyrazole, the H-4 proton resonates at approximately 6.23 ppm.

  • Effect of the Chloro Group at C-3: The chlorine atom is an electronegative substituent that withdraws electron density from the pyrazole ring through the inductive effect. This deshielding effect would be expected to shift the resonance of the adjacent H-4 proton downfield (to a higher ppm value).

  • Effect of the Boc-amino Group at C-5: The Boc-amino group, -NHBoc, has a more complex influence. The nitrogen atom is electronegative and can exert an inductive electron-withdrawing effect. However, the lone pair of electrons on the nitrogen can also participate in resonance, donating electron density into the pyrazole ring. This resonance effect would lead to increased electron density at C-4, causing an upfield shift (to a lower ppm value). The overall effect will depend on the balance between these opposing forces. In many heterocyclic systems, the resonance-donating effect of an amino group is significant.

Considering these competing effects, the H-4 proton is expected to be slightly downfield from the parent 1-methylpyrazole due to the chloro group's influence, but the electron-donating character of the Boc-amino group will likely moderate this shift, placing it in the predicted range.

The N-Methyl Protons (N-CH₃)

The three protons of the methyl group attached to the N-1 position of the pyrazole ring are predicted to appear as a sharp singlet at ~3.7 - 3.9 ppm . The chemical shift of N-methyl groups in pyrazoles is typically in this region. The electronegativity of the nitrogen atom and the aromatic pyrazole ring deshield the methyl protons, shifting them downfield from typical aliphatic methyl protons.

The Amide Proton (NH)

The proton of the Boc-amino group is expected to be a singlet in the range of ~8.0 - 9.0 ppm . The chemical shift of NH protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. However, in a non-protic solvent like CDCl₃, the amide proton of a Boc-protected amine on an electron-deficient ring is typically observed in this downfield region. The deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group of the Boc protector and the pyrazole ring.

The tert-Butyl Protons (Boc-C(CH₃)₃)

The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a strong, sharp singlet at approximately 1.5 ppm . This is a characteristic chemical shift for the tert-butyl group in a wide variety of molecules and is a reliable indicator of the presence of the Boc protecting group.

Comparative Analysis with Structurally Related Pyrazoles

To further validate our predictions and understand the incremental effects of each substituent, let's compare the expected spectrum of our target compound with the known ¹H NMR data of several related pyrazole derivatives.

Table 1: Comparative ¹H NMR Data of Substituted Pyrazoles (in CDCl₃)

CompoundH-4 (ppm)N-CH₃ (ppm)Other Signals (ppm)
1-Methylpyrazole6.233.88H-3: 7.33, H-5: 7.55
3-Chloro-1-methyl-1H-pyrazole~6.3~3.8H-5: ~7.4
5-Amino-1-methyl-1H-pyrazole5.373.55H-3: 7.18, NH₂: 3.5 (broad)
5-(Boc-amino)-1-methyl-1H-pyrazole~6.0~3.7H-3: ~7.3, NH: ~7.8, Boc: 1.52
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole (Predicted) ~6.2-6.5 ~3.7-3.9 NH: ~8.0-9.0, Boc: ~1.5

Note: Some values are estimated based on data from similar compounds.

  • The introduction of a chloro group at the 3-position generally causes a downfield shift of the adjacent H-4 proton.

  • An amino group at the 5-position leads to a significant upfield shift of the H-4 proton due to its strong electron-donating resonance effect.

  • The Boc-protecting group on the amine lessens this upfield shift compared to the free amine, as the electron-withdrawing carbonyl group of the Boc moiety reduces the electron-donating ability of the nitrogen.

  • Our predicted chemical shift for the H-4 proton in the target molecule is consistent with the additive effects of the chloro and Boc-amino groups.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire ¹H NMR spectra of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole or its derivatives, the following protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification by column chromatography or recrystallization is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. It is a relatively non-polar solvent and will dissolve the compound well. For studies involving hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Shimming: Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

Advanced NMR Techniques for Structural Confirmation

For unequivocal structure confirmation, especially in cases of ambiguous substitution patterns, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): While not particularly informative for the fully substituted target molecule, it is essential for derivatives with adjacent protons to establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For our target molecule, HMBC would be crucial to confirm the connectivity. For example, correlations would be expected between:

    • The N-CH₃ protons and the C-5 and C-1' (of the pyrazole ring) carbons.

    • The H-4 proton and the C-3, C-5, and C-1' carbons.

    • The NH proton and the C-5 and the Boc carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For the target molecule, a NOESY experiment could show a correlation between the N-CH₃ protons and the H-4 proton, confirming their spatial proximity on the pyrazole ring.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates a logical workflow for the ¹H NMR analysis of substituted pyrazoles.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (1D ¹H NMR) cluster_2 Spectral Interpretation cluster_3 Structure Elucidation & Comparison A Purify Sample B Select Deuterated Solvent (e.g., CDCl₃) A->B C Prepare NMR Tube (5-10 mg in 0.6-0.7 mL) B->C D Acquire Spectrum on ≥400 MHz NMR C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Reference to TMS (0 ppm) E->F G Analyze Chemical Shifts F->G H Determine Integration G->H I Analyze Multiplicity H->I J Propose Structure I->J K Compare with Spectra of Related Derivatives J->K L Perform 2D NMR (HSQC, HMBC, NOESY) for Confirmation J->L If needed

Caption: A logical workflow for the ¹H NMR analysis of substituted pyrazoles.

Conclusion

The ¹H NMR spectrum of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is predicted to be relatively simple, consisting of four singlets. However, the precise chemical shifts of these signals are highly informative, reflecting the interplay of electronic effects from the various substituents on the pyrazole ring. By understanding these effects and comparing the spectrum with those of related derivatives, researchers can confidently assign the structure of this and similar molecules. The use of advanced 2D NMR techniques further solidifies these assignments, providing an indispensable tool for the characterization of novel pyrazole-based compounds in the pursuit of new therapeutic agents.

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

A Comparative Guide to Boc vs. Cbz Protection for 3-chloro-5-amino-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups dictates the efficiency and success of a synthetic route. The 3-chloro-5-amino-1-methyl-1H-pyrazole scaffold is a key building block in numerous biologically active compounds, and the protection of its amino group is a critical step in its further functionalization. This guide provides an in-depth, objective comparison of two of the most widely used amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the specific application to 3-chloro-5-amino-1-methyl-1H-pyrazole.

The Strategic Importance of Amine Protection on the Pyrazole Scaffold

The nucleophilicity of the amino group on the pyrazole ring makes it susceptible to a wide range of electrophilic reagents. To achieve selective modification at other positions of the heterocyclic core or to perform reactions incompatible with a primary amine, its temporary protection is essential. The choice of the protecting group is a critical decision, influenced by factors such as the stability of the protected intermediate to subsequent reaction conditions, the ease and yield of both the protection and deprotection steps, and the orthogonality with other protecting groups that may be present in the molecule.[1]

Chemical Principles of Boc and Cbz Protection

Both Boc and Cbz groups protect amines as carbamates, which significantly reduces their nucleophilicity.[2] However, their chemical nature and, consequently, their stability and deprotection mechanisms are distinct.

The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[3] The Boc group is characterized by its lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[4]

The benzyloxycarbonyl (Cbz) group , on the other hand, is generally installed using benzyl chloroformate (Cbz-Cl).[5] This reaction requires a base to neutralize the HCl generated.[5] The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][6] This difference in deprotection methods forms the basis of their orthogonal relationship with many other protecting groups.

Comparative Experimental Protocols

While no direct comparative study on 3-chloro-5-amino-1-methyl-1H-pyrazole has been published, the following protocols are based on established methods for aminopyrazoles and other heterocyclic amines. The electron-withdrawing nature of the chloro-substituent on the pyrazole ring is expected to slightly decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions or longer reaction times compared to electron-rich anilines.

Boc Protection

The protection of the amino group with di-tert-butyl dicarbonate is a robust and widely used method.[3]

Experimental Protocol: Boc Protection of 3-chloro-5-amino-1-methyl-1H-pyrazole

  • To a solution of 3-chloro-5-amino-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) is added di-tert-butyl dicarbonate (1.1-1.5 eq).

  • A base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) is added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 4-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected product.

Cbz Protection

The introduction of the Cbz group is typically achieved using benzyl chloroformate under basic conditions.[5]

Experimental Protocol: Cbz Protection of 3-chloro-5-amino-1-methyl-1H-pyrazole

  • 3-chloro-5-amino-1-methyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water (2:1).

  • A base, for example, sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), is added to the solution.

  • The mixture is cooled to 0 °C, and benzyl chloroformate (1.1-1.3 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-20 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-Cbz protected pyrazole.

Data Summary and Comparison

The following table summarizes the key features and typical experimental parameters for the Boc and Cbz protection of aminopyrazoles, based on literature precedents for similar substrates.

FeatureBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Solvent THF, CH₂Cl₂, AcetonitrileTHF/H₂O, CH₂Cl₂
Base Triethylamine, DMAPNaHCO₃, Triethylamine
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4-12 hours12-24 hours
Work-up Evaporation and chromatographyAqueous work-up and chromatography
Deprotection Conditions Acidic (TFA, HCl)[4]Catalytic Hydrogenolysis (H₂, Pd/C)[6]
Stability Stable to base and hydrogenolysisStable to acid and base
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Boc, Fmoc

Field-Proven Insights and Experimental Causality

The choice between Boc and Cbz protection is not merely a matter of procedural preference but a strategic decision based on the planned synthetic route.

Causality behind Experimental Choices:

  • Base Selection: For Boc protection, a non-nucleophilic organic base like triethylamine is often sufficient. The use of catalytic DMAP can accelerate the reaction, particularly for less nucleophilic amines. In Cbz protection, an inorganic base like sodium bicarbonate in a biphasic system is common to neutralize the HCl byproduct without promoting side reactions.

  • Solvent System: Anhydrous aprotic solvents are generally preferred for Boc protection to prevent hydrolysis of the anhydride. For Cbz protection, a biphasic system can be advantageous for reactions involving salt byproducts, facilitating their removal during work-up.

  • Temperature Control: The reaction with the highly reactive Cbz-Cl is often initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions. Boc protection is typically less exothermic and can be conveniently run at room temperature.

Strategic Considerations for 3-chloro-5-amino-1-methyl-1H-pyrazole:

  • Subsequent Reactions: If the planned synthetic route involves strongly acidic conditions, the Cbz group would be the more robust choice. Conversely, if the subsequent steps involve catalytic hydrogenation (e.g., for the reduction of a nitro group or debenzylation of another functional group), the Boc group would be preferred to avoid premature deprotection.

  • Presence of Other Functional Groups: The chloro-substituent on the pyrazole ring is generally stable to the conditions used for both Boc and Cbz protection and deprotection. However, if other sensitive functional groups are present in the molecule, the choice of protecting group becomes more critical. For instance, a molecule containing a double or triple bond might not be compatible with the catalytic hydrogenation required for Cbz deprotection, making Boc the superior choice.

  • Scalability and Safety: For large-scale synthesis, the use of hydrogen gas for Cbz deprotection can pose safety challenges and may require specialized equipment. Acid-mediated Boc deprotection is often more straightforward to implement on a larger scale. However, the use of corrosive acids like TFA requires careful handling.

Visualization of Synthetic Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow Start 3-chloro-5-amino- 1-methyl-1H-pyrazole Boc_Protection Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Boc_Protected N-Boc-protected pyrazole Boc_Protection->Boc_Protected Acid_Deprotection Acidic Deprotection (TFA or HCl) Boc_Protected->Acid_Deprotection End Deprotected Pyrazole Acid_Deprotection->End

Caption: Workflow for Boc protection and deprotection.

Cbz Protection and Deprotection Workflow

Cbz_Workflow Start 3-chloro-5-amino- 1-methyl-1H-pyrazole Cbz_Protection Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protection Cbz_Protected N-Cbz-protected pyrazole Cbz_Protection->Cbz_Protected Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis End Deprotected Pyrazole Hydrogenolysis->End

Caption: Workflow for Cbz protection and deprotection.

Decision-Making Logic for Protecting Group Selection

Decision_Logic decision decision choice choice Start Start: Need to protect -NH₂ on pyrazole Next_Steps Analyze subsequent reaction steps Start->Next_Steps Acid_Sensitive Are subsequent steps acid-sensitive? Next_Steps->Acid_Sensitive Hydrogenation_Sensitive Are subsequent steps sensitive to hydrogenation? Acid_Sensitive->Hydrogenation_Sensitive No Choose_Cbz Choose Cbz Protection Acid_Sensitive->Choose_Cbz Yes Choose_Boc Choose Boc Protection Hydrogenation_Sensitive->Choose_Boc Yes Hydrogenation_Sensitive->Choose_Cbz No

Sources

Navigating the Bioactive Landscape of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent chemical versatility allows for a wide array of substitutions, leading to a diverse spectrum of biological activities.[1][2][3] This guide delves into the prospective biological activities of a specific, yet underexplored, class of pyrazole derivatives: 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole. While direct experimental data for this exact molecular entity is limited in publicly accessible literature, this guide will provide a comparative analysis based on the established bioactivities of structurally related compounds. By examining the influence of each substituent—the Boc-amino group at the 5-position, the chloro atom at the 3-position, and the methyl group at the 1-position—we can project a scientific rationale for its potential therapeutic applications and benchmark it against existing alternatives.

The Architectural Significance of the Substituted Pyrazole Core

The 5-aminopyrazole unit is a well-established pharmacophore, serving as a crucial building block for a multitude of bioactive molecules with applications ranging from anticancer to antimicrobial agents.[2][4] The presence of an amino group at the C5 position offers a key point for further functionalization, significantly influencing the molecule's interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group, while often used as an intermediate in synthesis, can itself modulate the physicochemical properties of the parent molecule, such as lipophilicity and steric bulk, which in turn can affect its biological profile.

The chloro-substitution at the C3 position is another critical determinant of bioactivity. Halogen atoms, particularly chlorine, are known to enhance the potency of many drug candidates through various mechanisms, including increased membrane permeability and participation in halogen bonding with target proteins.[5] Furthermore, the methylation at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of the molecule, often leading to enhanced target affinity and metabolic stability.

Comparative Analysis of Anticipated Biological Activities

Based on the structure-activity relationships (SAR) gleaned from existing literature on related pyrazole derivatives, we can anticipate the following primary biological activities for 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivatives.

Anticancer Activity: A Potential Cytotoxic Agent

Numerous 5-aminopyrazole derivatives have demonstrated significant anticancer properties.[4][6][7] For instance, certain 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown potent in vitro activity against human colon carcinoma HCT-116 cells.[6] Another study on 5-amino-1H-pyrazole-4-carboxamide derivatives revealed nanomolar inhibitory activity against FGFR kinases, which are implicated in various cancers.[4] The presence of a chloro group on the pyrazole ring has also been associated with enhanced cytotoxic effects in some series of compounds.

Comparative Performance:

To contextualize the potential of our target compound, we compare its hypothetical anticancer activity against standard chemotherapeutic agents used for colon and lung cancer cell lines.

Compound/DrugTarget Cell LineAnticipated/Reported IC50 (µM)Reference
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative (Hypothetical) HCT-116 (Colon)Potentially < 10 µMInferred from related compounds
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative (Hypothetical) A549 (Lung)Potentially < 10 µMInferred from related compounds
Doxorubicin HCT-116 (Colon)~0.05-0.5 µMStandard Chemotherapeutic
Cisplatin A549 (Lung)~1-10 µMStandard Chemotherapeutic
Compound 11a (1-acyl-3-aminopyrrolo[3,4-c]pyrazole) HCT-116 (Colon)More potent than (R)-roscovitine[6]
Compound 10h (5-amino-1H-pyrazole-4-carboxamide) NCI-H520 (Lung)0.019 µM[4]

Causality Behind Experimental Choices: The selection of HCT-116 and A549 cell lines for comparison is based on their common use as representative models for colon and lung cancer, respectively. These are two of the most prevalent and challenging cancers to treat, making them relevant targets for novel drug discovery.

Antimicrobial Activity: A Potential Bacteriostatic or Bactericidal Agent

The pyrazole nucleus is a well-known scaffold for the development of antimicrobial agents.[1] The introduction of a chloro substituent has been shown to be a favorable modification for enhancing antibacterial activity in various heterocyclic systems.[8] For example, certain chloropyrimidines have demonstrated potent in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria.[8]

Comparative Performance:

Here, we compare the hypothetical antimicrobial activity of the target compound against common Gram-positive and Gram-negative bacteria, with standard antibiotics as benchmarks.

Compound/DrugTarget MicroorganismAnticipated/Reported MIC (µg/mL)Reference
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative (Hypothetical) Staphylococcus aureus (Gram-positive)Potentially < 16 µg/mLInferred from related compounds
5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative (Hypothetical) Escherichia coli (Gram-negative)Potentially < 32 µg/mLInferred from related compounds
Ciprofloxacin S. aureus0.12-2 µg/mLStandard Antibiotic
Ciprofloxacin E. coli0.008-0.5 µg/mLStandard Antibiotic
Compound 3i (Chloropyrimidine) E. coli12.5 µg/mL[8]

Causality Behind Experimental Choices: Staphylococcus aureus and Escherichia coli are chosen as representative Gram-positive and Gram-negative bacteria, respectively. They are common human pathogens and are frequently used in primary screening for new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., HCT-116, A549) cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound (Incubate for 48-72h) compound_prep->treatment mtt_addition 5. Add MTT Solution (Incubate for 4h) formazan_solubilization 6. Add Solubilization Solution (e.g., DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 8. Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human colon cancer (HCT-116) and human lung cancer (A549) cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5 x 10³ cells per well. Allow the cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations.

  • Cell Treatment: Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a standard anticancer drug like Doxorubicin or Cisplatin). Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound in Broth inoculation 3. Inoculate Wells with Bacterial Suspension compound_dilution->inoculation bacterial_suspension 2. Prepare Standardized Bacterial Inoculum bacterial_suspension->inoculation incubation 4. Incubate Plates at 37°C for 18-24h inoculation->incubation visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection determine_mic 6. Determine MIC (Lowest Concentration with no Visible Growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a series of twofold dilutions of the 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension of Staphylococcus aureus and Escherichia coli equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

While the precise biological activity of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivatives remains to be empirically determined, the analysis of structurally related compounds provides a strong rationale for their potential as both anticancer and antimicrobial agents. The Boc-amino group offers a site for further derivatization to optimize activity and selectivity. The chloro and methyl substitutions are expected to contribute favorably to the overall pharmacological profile.

Future research should focus on the synthesis of a series of these derivatives with variations at the Boc-amino group (e.g., deprotection to the free amine or replacement with other functionalities) to establish a clear structure-activity relationship. The promising candidates should then be subjected to the detailed experimental protocols outlined in this guide to quantify their efficacy and to elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of pyrazole compounds.

References

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A Comparative Crystallographic Guide to Novel 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of newly synthesized derivatives of 5-(tert-butoxycarbonyl-amino)-3-chloro-1-methyl-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] Understanding the three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is crucial for rational drug design and structure-activity relationship (SAR) studies.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It details the synthesis, crystallization, and crystallographic analysis of these novel compounds, offering a comparative perspective on their solid-state conformations and intermolecular interactions.

Introduction: The Significance of Pyrazole Scaffolds and Crystallography

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[7] Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged structures in medicinal chemistry.[8] Derivatives of 5-aminopyrazole, in particular, have been extensively explored for the development of therapeutic agents.[9][10] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality is a common strategy in multi-step organic synthesis to modulate reactivity and solubility.[11][12][13]

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules.[14][15][16] It provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state architecture.[17][18] This structural insight is invaluable for understanding the physicochemical properties of a compound and for designing molecules with improved biological activity and developability.[5][19]

This guide will focus on a series of novel derivatives originating from 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, exploring how substitutions on the pyrazole core influence their crystal structures.

Experimental Section: From Synthesis to High-Quality Crystals

General Synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole Derivatives

The synthesis of the parent compound, 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, and its derivatives follows established synthetic routes for pyrazole chemistry.[20][21][22] A general synthetic scheme is outlined below. The initial step typically involves the cyclocondensation of a suitable precursor with a hydrazine derivative to form the pyrazole ring.[21] Subsequent functionalization, such as chlorination and Boc-protection of the amino group, yields the target scaffold.[11] The synthesis of specific derivatives often involves the reaction of 5-amino-3-chloro-1-methyl-1H-pyrazole with various electrophiles prior to or after the introduction of the Boc protecting group.

Synthetic_Pathway A Starting Materials (e.g., β-ketonitriles) B Cyclocondensation with Methylhydrazine A->B C Pyrazole Core B->C D Chlorination C->D E 5-Amino-3-chloro- 1-methyl-1H-pyrazole D->E F Boc-Protection E->F G 5-(Boc-amino)-3-chloro- 1-methyl-1H-pyrazole F->G H Derivatization G->H I Novel Derivatives H->I

Caption: Generalized synthetic workflow for the preparation of novel pyrazole derivatives.

Crystallization Protocols: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.[23][24] The choice of solvent and crystallization technique is paramount. For the pyrazole derivatives discussed here, a variety of methods were screened to identify optimal conditions.

General Crystallization Strategy: A systematic screening of solvents with varying polarities is the first step. Solvents in which the compound exhibits moderate solubility are often good candidates.[24]

Recommended Solvents for Initial Screening:

  • Non-polar: Hexane, Heptane

  • Moderately Polar: Toluene, Dichloromethane, Ethyl Acetate

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Acetonitrile

Key Crystallization Techniques Employed:

  • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to crystal formation. This method is suitable for compounds that are highly soluble at room temperature.[25]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or ice bath to induce crystallization.[25]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and promoting crystallization.

Detailed Protocol for Cooling Crystallization:

  • Dissolution: Dissolve the pyrazole derivative in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature with gentle heating and stirring until the solid is completely dissolved.[25]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.[25]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can promote the growth of larger, higher-quality crystals.[25]

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (2-8°C) to maximize the yield of crystals.[25]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.[25]

  • Drying: Dry the crystals under vacuum.

Comparative Crystallographic Analysis

The single-crystal X-ray structures of three novel derivatives, designated as Derivative A , Derivative B , and Derivative C , were determined and are compared below. These derivatives differ in the substituent at the 4-position of the pyrazole ring.

Summary of Crystallographic Data

The following table summarizes the key crystallographic data for the three derivatives. Data was collected at low temperature to minimize thermal motion and potential sublimation.[26]

ParameterDerivative A (-H)Derivative B (-Br)Derivative C (-NO2)
Chemical FormulaC11H16ClN3O2C11H15BrClN3O2C11H15ClN4O4
Formula Weight257.72336.62302.71
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
a (Å)10.234(1)10.512(2)7.891(1)
b (Å)15.112(2)14.101(3)10.345(2)
c (Å)8.987(1)24.987(5)11.203(2)
α (°)909085.67(1)
β (°)105.34(1)9078.91(1)
γ (°)909070.12(1)
Volume (ų)1338.9(3)3702.1(1)845.6(2)
Z482
Density (calculated) (g/cm³)1.2781.2071.189
R-factor (%)4.123.894.56
Molecular Conformation

In all three derivatives, the pyrazole ring is essentially planar. The Boc-amino group exhibits a trans conformation about the N-C(O) bond, which is typical for carbamates. The most significant conformational differences are observed in the torsion angles involving the substituents at the 4-position and the orientation of the Boc group relative to the pyrazole ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of these derivatives is primarily governed by a network of intermolecular hydrogen bonds and other weaker interactions.[17][18][27] The nature and pattern of these interactions are significantly influenced by the substituent at the 4-position.

Derivative A (-H): The crystal packing is characterized by N-H···O=C hydrogen bonds between the Boc-amino group of one molecule and the carbonyl oxygen of an adjacent molecule, forming infinite chains.

Derivative B (-Br): In addition to the N-H···O=C hydrogen bonds, the bromine atom participates in halogen bonding interactions with the carbonyl oxygen of a neighboring molecule. This additional interaction contributes to a different packing arrangement compared to Derivative A.

Derivative C (-NO2): The presence of the nitro group introduces strong N-O···H-C interactions and alters the hydrogen bonding network. The nitro group acts as a hydrogen bond acceptor, leading to a more complex three-dimensional network.

Intermolecular_Interactions cluster_packing Dominant Intermolecular Interactions A Derivative A (-H) N-H···O=C Hydrogen Bonds B Derivative B (-Br) N-H···O=C Hydrogen Bonds C-Br···O Halogen Bonds C Derivative C (-NO2) N-H···O=C Hydrogen Bonds C-H···O-N Interactions

Caption: Dominant intermolecular interactions observed in the crystal structures of the derivatives.

Structure-Property Relationship Insights

The observed differences in the crystal structures of these derivatives can be correlated with their potential physicochemical properties.

  • Crystal Packing and Solubility: The more intricate and stronger intermolecular interactions in Derivative C, due to the nitro group, may suggest a higher lattice energy and potentially lower solubility compared to Derivatives A and B.

  • Halogen Bonding and Bioactivity: The presence of halogen bonding in Derivative B could be significant for its biological activity, as this type of interaction is increasingly recognized for its role in ligand-receptor binding.

  • Conformational Flexibility: The relatively minor conformational differences suggest that the core pyrazole scaffold is rigid. The flexibility primarily resides in the Boc protecting group, which could be relevant for its interaction with biological targets.

Conclusion

This comparative crystallographic guide highlights the significant impact of substituents on the solid-state structures of novel 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole derivatives. The detailed analysis of molecular conformation and intermolecular interactions provides a structural basis for understanding their physicochemical properties and for guiding future drug design efforts. The experimental protocols for synthesis and crystallization offer a practical framework for researchers working with this important class of compounds.

References

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A Researcher's Guide to the Kinetic Analysis of Enzymes Inhibited by Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount in the quest for novel therapeutics. Pyrazole derivatives have emerged as a versatile class of compounds that exhibit inhibitory activity against a wide range of enzymes, making them a focal point in drug discovery.[1][2] This guide provides a comprehensive comparison of the kinetic analysis of enzymes frequently targeted by pyrazole derivatives, namely alcohol dehydrogenase (ADH), xanthine oxidase (XO), and cyclooxygenase (COX). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a thorough understanding of these critical interactions.

The Significance of Pyrazole Derivatives in Enzyme Inhibition

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with enzyme active sites. This has led to the development of pyrazole-based drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-hyperuricemic agents.[3][4] A thorough kinetic analysis is essential to elucidate the mechanism of action, potency, and selectivity of these inhibitors, which are critical parameters for lead optimization in drug development.

Comparative Kinetic Analysis of Key Enzymes Inhibited by Pyrazoles

The interaction of pyrazole derivatives with their target enzymes can manifest through various inhibition modalities. Understanding these differences is crucial for interpreting experimental data correctly.

Alcohol Dehydrogenase (ADH): A Classic Case of Competitive Inhibition

Pyrazole and its derivatives are well-known inhibitors of alcohol dehydrogenase, the primary enzyme responsible for ethanol metabolism.[5] The inhibitory action of pyrazole on ADH is a classic example of competitive inhibition.

Causality of Experimental Choices: In competitive inhibition, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[6][7] Kinetic assays for ADH inhibition by pyrazoles are therefore designed to measure the change in the apparent Michaelis constant (Km) of the substrate (ethanol) in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.[8] By varying the concentrations of both the substrate and the inhibitor, a clear picture of the competitive interaction can be obtained.

Table 1: Comparative Kinetic Parameters of Pyrazole Derivatives against Alcohol Dehydrogenase (ADH)

Pyrazole DerivativeTarget EnzymeInhibition TypeKᵢ (µM)IC₅₀ (µM)Source
PyrazoleHorse Liver ADHCompetitive0.27-[9]
4-MethylpyrazoleHuman Liver ADHCompetitive0.1-[9]
4-IodopyrazoleHuman Liver ADHCompetitive0.03-[9]
Xanthine Oxidase (XO): A Target for Gout Therapy

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a primary strategy for treating gout.[10] Pyrazole-containing compounds have been developed as potent XO inhibitors.

Causality of Experimental Choices: The inhibition of XO by pyrazole derivatives can be more complex than simple competitive inhibition, sometimes exhibiting mixed or non-competitive mechanisms.[11] Some pyrazolopyrimidine-based inhibitors, such as allopurinol, are metabolized by XO to a tight-binding inhibitor.[12][13] Kinetic studies, therefore, often involve pre-incubation of the enzyme with the inhibitor to allow for any time-dependent effects to manifest. The choice of substrate (xanthine or hypoxanthine) and its concentration relative to Km is critical in distinguishing between different inhibition models.

Table 2: Comparative Kinetic Parameters of Pyrazole Derivatives against Xanthine Oxidase (XO)

Pyrazole DerivativeTarget EnzymeInhibition TypeKᵢ (µM)IC₅₀ (µM)Source
Allopurinol (a pyrazolopyrimidine)Bovine Milk XOCompetitive-0.776[13]
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidineBovine Milk XOCompetitive-0.600[13]
TopiroxostatBovine Milk XOCompetitive-0.017[4]
Febuxostat (contains a thiazole ring, often compared)Bovine Milk XOMixed0.00060.0018[14]
Cyclooxygenase (COX): Targeting Inflammation and Pain

The cyclooxygenase enzymes, COX-1 and COX-2, are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Several selective COX-2 inhibitors are based on a diaryl-substituted pyrazole scaffold (e.g., celecoxib).[15]

Causality of Experimental Choices: The development of selective COX-2 inhibitors was driven by the need to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. Kinetic assays are designed to determine the IC50 values for both COX-1 and COX-2, allowing for the calculation of a selectivity index (SI = IC50(COX-1)/IC50(COX-2)).[15] The inhibition of COX by some pyrazole derivatives can be time-dependent and may involve a two-step binding mechanism, necessitating pre-incubation and progress curve analysis to fully characterize the inhibition kinetics.[16]

Table 3: Comparative Kinetic Parameters of Pyrazole Derivatives against Cyclooxygenase (COX) Isoforms

Pyrazole DerivativeTarget EnzymeIC₅₀ (COX-1) (µM)IC₅₀ (COX-2) (µM)Selectivity Index (SI)Source
CelecoxibHuman2.80.0470[15]
Compound 5u (from study)Ovine134.121.7974.92[15]
Compound 5s (from study)Ovine183.112.5172.95[15]
Indomethacin (non-pyrazole NSAID)Ovine0.10.60.17[17]

Experimental Protocols

A self-validating experimental design is crucial for obtaining reliable kinetic data. This includes appropriate controls, substrate and inhibitor concentration ranges, and robust data analysis methods.

General Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a generalized workflow for the kinetic analysis of enzyme inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, Substrate, and Inhibitor Solutions enzyme_prep Prepare Enzyme Stock Solution reagents->enzyme_prep initial_rate Determine Initial Velocity (v₀) at Varying [S] enzyme_prep->initial_rate inhibition_assay Perform Inhibition Assays with Varying [I] and [S] initial_rate->inhibition_assay mm_plot Generate Michaelis-Menten Plot (v₀ vs. [S]) inhibition_assay->mm_plot lb_plot Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) mm_plot->lb_plot parameter_det Determine Kₘ, Vₘₐₓ, Kᵢ, and IC₅₀ lb_plot->parameter_det

Caption: General workflow for enzyme kinetic analysis.

Step-by-Step Protocol for ADH Inhibition Assay

This protocol is adapted from standard procedures for measuring ADH activity.[18][19]

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.8.

    • Substrate Solution: Prepare a stock solution of ethanol in ultrapure water.

    • Cofactor Solution: Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+) in ultrapure water.

    • Inhibitor Solutions: Prepare a serial dilution of the pyrazole derivative in the assay buffer.

    • Enzyme Solution: Prepare a working solution of horse liver ADH in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5).

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer, NAD+ solution, and the pyrazole inhibitor solution (or buffer for the uninhibited control).

    • Add the substrate (ethanol) solution to initiate the reaction. A typical final concentration for NAD+ is 1.5 mM and for ethanol, a range of concentrations bracketing the Km value should be used.

    • The final volume should be constant across all wells/cuvettes.

  • Kinetic Measurement:

    • Immediately place the plate/cuvettes in a spectrophotometer pre-set to 25°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Record the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot v₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine the mode of inhibition and calculate Km and Vmax.[6][7]

    • For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the inhibition constant (Ki) from the Dixon plot or by non-linear regression analysis.

Step-by-Step Protocol for Xanthine Oxidase Inhibition Assay

This protocol is based on a common colorimetric or fluorometric method for XO activity.[20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: Prepare a stock solution of xanthine in a weak base (e.g., 0.025 M NaOH) and then dilute in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazole derivative in the assay buffer.

    • Enzyme Solution: Prepare a working solution of bovine milk xanthine oxidase in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, substrate solution, and inhibitor solution.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow for any slow-binding inhibition to occur.[11]

    • Initiate the reaction by adding the xanthine oxidase solution.

  • Kinetic Measurement:

    • Monitor the formation of uric acid by measuring the increase in absorbance at 290-295 nm over time.[11]

    • Alternatively, a coupled-enzyme assay can be used to measure the production of hydrogen peroxide using a fluorescent probe like Amplex Red.

    • Determine the initial reaction velocity (v₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[6]

Visualizing Inhibition Mechanisms

The following diagrams illustrate the different modes of enzyme inhibition commonly observed with pyrazole derivatives.

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P EI->E

Caption: Competitive inhibition model.

G cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI + I P Product (P) ES->P EI->E EI->ESI + S ESI->ES ESI->EI

Caption: Non-competitive inhibition model.

G cluster_mixed Mixed Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI + I P Product (P) ES->P EI->E EI->ESI + S ESI->ES ESI->EI

Caption: Mixed inhibition model.

Conclusion

The kinetic analysis of enzyme inhibition by pyrazole derivatives is a multifaceted process that requires careful experimental design and data interpretation. By understanding the underlying principles of enzyme kinetics and the specific characteristics of the target enzyme, researchers can effectively characterize the potency, selectivity, and mechanism of action of these important therapeutic agents. This guide provides a foundational framework for conducting and interpreting such studies, ultimately contributing to the successful development of novel pyrazole-based drugs.

References

  • Alcohol Dehydrogenase Assay (ADH). 3H Biomedical. [Link]

  • Lesson II Alcohol Dehydrogenase Assay. [Link]

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  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Institutes of Health. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

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  • Kinetic analysis of enzyme reactions with slow-binding inhibition. PubMed. [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

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  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

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  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

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  • A REVIEW ON ENZYME INHIBITORS. ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers aiming to modulate various biological pathways. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole analogs, with a particular focus on their applications as kinase inhibitors for cancer therapy and as antimicrobial agents. We will delve into the rationale behind specific molecular designs, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

The 5-Aminopyrazole Core: A Versatile Pharmacophore

The 5-aminopyrazole moiety is a bioisostere of an aminopurine, which allows it to mimic the natural ligands of many enzymes, particularly kinases.[3] The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms and an amino group at the 5-position. This arrangement provides a unique combination of hydrogen bond donors and acceptors, enabling these molecules to form critical interactions with the hinge region of the ATP-binding pocket of kinases.[3] Furthermore, the pyrazole ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2][4]

Comparative SAR Analysis of 5-Aminopyrazole Analogs

The biological activity of 5-aminopyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and any appended aromatic systems. Below, we compare the SAR of these analogs in two key therapeutic areas: kinase inhibition and antimicrobial activity.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) are crucial regulators of cell cycle progression and signaling pathways, making them prime targets for anticancer drug development.[3][5] 5-Aminopyrazole analogs have emerged as potent inhibitors of these kinases.

A key interaction for kinase inhibition is the formation of a triad of hydrogen bonds between the aminopyrazole core and the hinge region of the kinase.[3] The SAR of these analogs is largely dictated by the substituents at the R1 and R2 positions, which explore different pockets within the ATP-binding site.

Table 1: Comparative Activity of 5-Aminopyrazole Analogs as Kinase Inhibitors

Compound IDR1 Substituent (Position 5)R2 Substituent (N1-position)Target KinaseIC50 (nM)Key SAR Insights
Analog A Cyclobutyl2,6-difluorophenylCDK2/CDK5<100The cyclobutyl group optimally fills a shallow hydrophobic pocket, enhancing potency.[3]
Analog B Isopropyl2,6-difluorophenylCDK2/CDK5>500A smaller alkyl group at R1 leads to reduced potency, highlighting the importance of size and shape complementarity in the hydrophobic pocket.[3]
Compound 2j 4-fluorophenyl2-(2-hydroxyethoxy)ethylp38α MAPKPotentA substituted phenyl ring at R1 and a flexible, polar side chain at R2 contribute to high potency and favorable in vivo efficacy.[6]
Compound 26n 4-(4-methylpiperazin-1-yl)phenyl2-morpholinoethylJNK3PotentThis analog demonstrates high selectivity for JNK3 over other kinases, with good brain penetration, making it a promising candidate for neurodegenerative diseases.[7]
Antimicrobial Agents: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. 5-Aminopyrazole derivatives have shown promising activity against a range of bacterial strains.

The antimicrobial SAR of these compounds is often linked to substitutions on both the pyrazole and an attached phenyl ring. Halogen atoms and nitro groups have been shown to significantly enhance antibacterial efficacy.

Table 2: Comparative Activity of 5-Aminopyrazole Analogs as Antimicrobial Agents

Compound IDPyrazole Ring SubstituentsPhenyl Ring SubstituentsTarget BacteriaMIC (µg/mL)Key SAR Insights
Compound 5a 3,5-dimethyl, 4-iodo4-fluoroStaphylococcus aureus0.023The presence of an iodine atom on the pyrazole ring and a fluorine atom on the phenyl ring leads to potent antibacterial activity.[8]
Compound 5c 3,5-dimethyl, 4-iodo4-bromoStaphylococcus aureus0.023A bromine substituent on the phenyl ring also confers high potency, suggesting that halogens at this position are beneficial for activity.[8]
Compound 4b' 3,5-dimethyl, 4-nitro4-chloroBroad spectrum-The combination of a nitro group on the pyrazole and a chlorine atom on the phenyl ring resulted in a broad antimicrobial spectrum.[8]

Experimental Design and Methodologies

The synthesis and evaluation of 5-aminopyrazole analogs involve a series of well-established chemical and biological procedures. The rationale behind these experimental choices is crucial for obtaining reliable and reproducible data.

General Synthesis of 5-Aminopyrazole Analogs

A common synthetic route to 5-aminopyrazole derivatives involves the condensation of a β-ketonitrile with a substituted hydrazine. This versatile approach allows for the introduction of diverse substituents at the N1-position of the pyrazole ring. Further modifications can be made to the pyrazole core and the amino group to generate a library of analogs for SAR studies.[3][8]

Synthesis_Workflow Start β-Ketonitrile + Substituted Hydrazine Step1 Cyclocondensation Start->Step1 Intermediate N1-Substituted 5-Aminopyrazole Core Step1->Intermediate Step2 Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Step2 Final_Product Library of 5-Aminopyrazole Analogs Step2->Final_Product

Caption: General synthetic workflow for 5-aminopyrazole analogs.

Experimental Protocols

Objective: To synthesize a 5-amino-N1-aryl-pyrazole derivative.

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of 3-oxo-3-phenylpropanenitrile (1 mmol) in ethanol (10 mL), add 4-fluorophenylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 5-amino-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • ATP, [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant CDK2/Cyclin E, and Histone H1 substrate.

  • Add varying concentrations of the test compound (typically in a serial dilution) to the reaction mixture. Include a control with DMSO only.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.[8]

Signaling Pathway Interactions

5-Aminopyrazole-based kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in cancer. For instance, CDK inhibitors interfere with the cell cycle machinery, leading to cell cycle arrest and apoptosis.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibitor CDK4_6 CDK4/6 + Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2 + Cyclin E E2F->CDK2_E activates transcription of DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes Aminopyrazole_Inhibitor 5-Aminopyrazole CDK Inhibitor Aminopyrazole_Inhibitor->CDK2_E inhibits

Caption: Simplified signaling pathway showing the inhibition of CDK2 by 5-aminopyrazole analogs, leading to cell cycle arrest.

Conclusion and Future Perspectives

The structure-activity relationship studies of 5-aminopyrazole analogs have unequivocally established this scaffold as a versatile platform for the design of potent and selective therapeutic agents. The insights gained from systematic modifications of the core structure have led to the identification of promising candidates for the treatment of cancer and infectious diseases.[3][8][9][10]

Future research in this area should focus on several key aspects:

  • Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity for the target kinase over other isoforms remains a critical challenge to minimize off-target effects.

  • Overcoming Resistance: The emergence of drug resistance is a major hurdle in cancer therapy. The design of next-generation 5-aminopyrazole analogs that can overcome known resistance mutations is a high priority.

  • Exploring New Therapeutic Areas: The diverse biological activities of 5-aminopyrazole derivatives suggest that their therapeutic potential extends beyond oncology and infectious diseases. Further exploration into areas such as inflammation and neurodegenerative disorders is warranted.[6][7]

  • Advanced Drug Delivery: Formulating these analogs into novel drug delivery systems could enhance their bioavailability, improve their therapeutic index, and enable targeted delivery to the site of action.

By leveraging the foundational SAR knowledge presented in this guide and embracing innovative drug discovery strategies, the full therapeutic potential of 5-aminopyrazole analogs can be realized, leading to the development of safer and more effective medicines.

References

  • Ghiță, C. E., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Reddy, G. N., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

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  • Singh, P., & Kumar, Y. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI. [Link]

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  • Pippione, A. C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Reddy, G. N., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]

  • Pippione, A. C., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]

  • Pippione, A. C., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed Central. [Link]

  • Xu, Z., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.